Atalantoflavone
Atalantoflavone
Atalantoflavone, also known as limonianin, belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, atalantoflavone is considered to be a flavonoid lipid molecule. Atalantoflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atalantoflavone is primarily located in the membrane (predicted from logP). Outside of the human body, atalantoflavone can be found in citrus. This makes atalantoflavone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
119309-02-3
VCID:
VC21300790
InChI:
InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
SMILES:
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C
Molecular Formula:
C20H16O5
Molecular Weight:
336.3 g/mol
Atalantoflavone
CAS No.: 119309-02-3
Cat. No.: VC21300790
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Atalantoflavone, also known as limonianin, belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, atalantoflavone is considered to be a flavonoid lipid molecule. Atalantoflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atalantoflavone is primarily located in the membrane (predicted from logP). Outside of the human body, atalantoflavone can be found in citrus. This makes atalantoflavone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 119309-02-3 |
| Molecular Formula | C20H16O5 |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
| Standard InChI | InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 |
| Standard InChI Key | YEUHAZULDUVZLA-UHFFFAOYSA-N |
| SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C |
| Canonical SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C |
| Appearance | Yellow powder |
| Melting Point | 289-290°C |
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